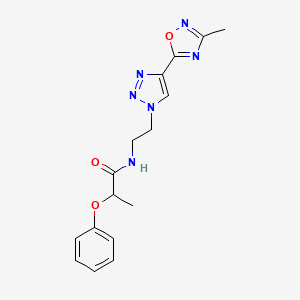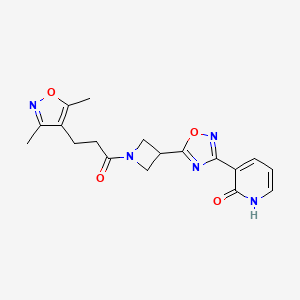![molecular formula C11H7N3 B2983264 Pyrido[3,2-f]quinoxaline CAS No. 230-48-8](/img/structure/B2983264.png)
Pyrido[3,2-f]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrido[3,2-f]quinoxaline is a chemical compound with the molecular formula C11H7N3 . It is a type of heterocyclic compound, which are often used in research and industry due to their diverse range of biological activities .
Synthesis Analysis
The synthesis of quinoxalines and pyrido[2,3-b]pyrazines has been achieved through Suzuki–Miyaura cross-coupling reactions . Bromo-substituted quinoxalines and pyrido[2,3-b]pyrazines were synthesized by condensation reactions of aromatic 1,2-diamino and 1,2-diketone compounds . These compounds were used as common intermediates for post-condensation modification by Suzuki–Miyaura coupling reaction to form aryl-substituted quinoxalines and pyrido[2,3-b]pyrazines .Molecular Structure Analysis
The molecular structure of this compound is characterized by an average mass of 181.193 Da and a monoisotopic mass of 181.063995 Da .Scientific Research Applications
Antiproliferative Activity in Cancer Research
- Aza-isoindolo and isoindolo-azaquinoxaline derivatives , including pyrido[3,2-f]quinoxaline variants, have shown significant antiproliferative activity against human tumor cell lines. They induce apoptosis and arrest the cell cycle in the G2/M phase, suggesting potential use in cancer therapy (Parrino et al., 2015).
Material Science and Chemical Synthesis
- Synthesis and Characterization of Organic Salts : A study on the synthesis of organic salts like 2-((4-bromophenyl)amino) pyrido[1,2-a]quinoxalin-11-ium bromide highlights the potential of this compound derivatives in material science, particularly in the development of new compounds (Faizi et al., 2018).
Fluorescence and Photophysical Studies
- pH-Dependent Fluorescence : this compound derivatives have been developed as novel fluorescent pH indicators. Their UV-visible absorption and fluorescence properties vary depending on the pH, which can be utilized for in-situ pH sensing in biological experiments (Duffy et al., 2002).
Antibacterial Applications
- Microwave-assisted Synthesis for Antibacterial Screening : Research on microwave-assisted solvent-free synthesis of quinoxalines, including this compound derivatives, showed good antibacterial activity, particularly against Gram-positive and Gram-negative bacteria (Morales-Castellanos et al., 2012).
Pharmacological and Biological Research
- Potential in Treating Various Diseases : Substituted quinoxaline and pyridopyrazine derivatives, including this compound, have shown potential as PI3Kβ inhibitors, which may be useful in treating cancer, autoimmune disorders, cardiovascular diseases, and other conditions (Abdel-Magid, 2017).
Molecular Modeling and Drug Design
- Antimalarial Activity : Certain this compound derivatives have demonstrated significant antimalarial activity, providing insights for drug design and molecular modeling in the treatment of malaria (Guillon et al., 2004).
Mechanism of Action
While the exact mechanism of action for Pyrido[3,2-f]quinoxaline is not specified, similar compounds such as pyrrolo[3,2-b]quinoxaline-derivatives have been studied as kinase inhibitors . These compounds have shown high efficacy in controlling tumor size, particularly in models derived from hematological malignancies .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
pyrido[3,2-f]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3/c1-2-8-9(12-5-1)3-4-10-11(8)14-7-6-13-10/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIAQCYZPKDIKRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=NC=CN=C23)N=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3,4-Dimethoxyphenyl)methyl]-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea](/img/structure/B2983184.png)

![8-(2-((4-butylphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2983189.png)
![ethyl 2-(2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2983190.png)


![3-chloro-N-(4-chlorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]benzamide](/img/structure/B2983197.png)
![methyl 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzenecarboxylate](/img/structure/B2983198.png)

![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]acetamide](/img/structure/B2983201.png)


